methyl 4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoate
Description
Methyl 4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoate is an organic compound with the molecular formula C10H10F2O3 It is a derivative of benzoic acid and contains a difluorohydroxyethyl group attached to the benzene ring
Properties
Molecular Formula |
C10H10F2O3 |
|---|---|
Molecular Weight |
216.18 g/mol |
IUPAC Name |
methyl 4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoate |
InChI |
InChI=1S/C10H10F2O3/c1-15-10(14)7-4-2-6(3-5-7)8(13)9(11)12/h2-5,8-9,13H,1H3/t8-/m1/s1 |
InChI Key |
HUSZEWRGWATCRB-MRVPVSSYSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)[C@H](C(F)F)O |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(C(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoate typically involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The difluorohydroxyethyl group can be introduced through a nucleophilic substitution reaction using a suitable difluorinated reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, followed by purification steps such as distillation or recrystallization to obtain the desired product with high purity. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The difluorohydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary alcohol.
Substitution: Formation of substituted benzoates with various functional groups.
Scientific Research Applications
Methyl 4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorohydroxyethyl group can enhance binding affinity and selectivity, leading to modulation of biological pathways. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its effects.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: Lacks the difluorohydroxyethyl group, resulting in different chemical properties.
Ethyl benzoate: Similar ester structure but with an ethyl group instead of a methyl group.
Methyl 4-hydroxybenzoate: Contains a hydroxyl group instead of a difluorohydroxyethyl group.
Uniqueness
Methyl 4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoate is unique due to the presence of the difluorohydroxyethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
Methyl 4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoate is a compound of interest due to its unique structural features and potential biological activities. This article reviews its biological activity, including antimicrobial and anti-inflammatory properties, synthesis methods, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a difluoro-hydroxyethyl group attached to a benzoate moiety. The molecular formula is , with a molecular weight of approximately 224.19 g/mol. This structure contributes to its distinct chemical reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | CHFO |
| Molecular Weight | 224.19 g/mol |
| CAS Number | [Not specified] |
Synthesis Methods
The synthesis of this compound typically involves esterification reactions. The difluoro-hydroxyethyl group can be introduced via nucleophilic substitution reactions using difluoroalkylating agents under controlled conditions.
Synthetic Route Overview
- Esterification : 4-Hydroxybenzoic acid reacts with methyl alcohol in the presence of an acid catalyst.
- Nucleophilic Substitution : The difluoro-hydroxyethyl group is introduced using appropriate reagents.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies have demonstrated that it can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines in cell cultures. This suggests its potential therapeutic application in treating inflammatory diseases.
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The difluoro-hydroxyethyl group enhances binding affinity to certain enzymes or receptors, influencing various biological pathways such as:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in inflammatory responses.
- Receptor Modulation : It may modulate receptor activity related to pain and inflammation.
Study on Antimicrobial Activity
A study published in a peer-reviewed journal tested the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting strong antibacterial properties.
Investigation into Anti-inflammatory Properties
Another study focused on the anti-inflammatory effects of this compound in a murine model of acute inflammation. Results showed a significant reduction in paw swelling compared to control groups treated with a placebo, indicating its potential use in managing inflammation-related conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
